Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate is a chemical compound with the molecular formula C13H23NO2S and a molecular weight of 257.39 g/mol . It is a spiro compound, characterized by a unique bicyclic structure that includes a sulfur atom and an azaspirodecane ring system. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
The synthesis of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, given its unique structural features and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the sulfur atom and the spiro structure may allow it to bind to certain enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate can be compared with other spiro compounds, such as:
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: This compound has a similar spiro structure but includes an oxygen atom in place of the sulfur atom.
Tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate: This compound features an additional nitrogen atom in the spiro ring system.
The uniqueness of this compound lies in its sulfur-containing spiro structure, which imparts distinct chemical and biological properties compared to its oxygen or nitrogen analogs .
Properties
IUPAC Name |
tert-butyl 2-thia-8-azaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2S/c1-12(2,3)16-11(15)14-7-4-13(5-8-14)6-9-17-10-13/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBGQGTAFKXHNAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCSC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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